(S)-N,N-dimethylpiperidine-3-carboxamide (S)-N,N-dimethylpiperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 737760-99-5
VCID: VC7819022
InChI: InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
SMILES: CN(C)C(=O)C1CCCNC1
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

(S)-N,N-dimethylpiperidine-3-carboxamide

CAS No.: 737760-99-5

Cat. No.: VC7819022

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-N,N-dimethylpiperidine-3-carboxamide - 737760-99-5

Specification

CAS No. 737760-99-5
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name (3S)-N,N-dimethylpiperidine-3-carboxamide
Standard InChI InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Standard InChI Key KLSDFCJMDZZDKK-ZETCQYMHSA-N
Isomeric SMILES CN(C)C(=O)[C@H]1CCCNC1
SMILES CN(C)C(=O)C1CCCNC1
Canonical SMILES CN(C)C(=O)C1CCCNC1

Introduction

Structural and Stereochemical Characteristics

Core Molecular Architecture

The molecule features a piperidine ring substituted at the 3-position with a dimethylcarboxamide group. Key structural elements include:

  • Stereogenic center: The (S)-configuration at C3 dictates chiral interactions, confirmed by the InChI string InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1

  • Hydrogen-bonding capacity: The carboxamide group (CON(CH3)2\text{CON(CH}_3\text{)}_2) provides two hydrogen-bond acceptors (PSA = 32.3 Ų) , enabling protein interactions

  • Lipophilicity: A calculated XLogP3\text{XLogP}_3 of -0.7 suggests moderate membrane permeability

Table 1: Comparative Structural Properties of Piperidine Carboxamide Derivatives

Property(S)-N,N-Dimethyl (R)-N,N-Diethyl
Molecular FormulaC8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}C10H20N2O\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}
Molar Mass (g/mol)156.23184.28
XLogP3-0.71.2
Hydrogen Bond Donors11
Rotatable Bonds13

Spectroscopic Fingerprints

The compound's stereochemical purity can be verified through:

  • NMR: Characteristic methyl singlet at δ 2.96 ppm (N(CH3_3)2_2) and piperidine protons between δ 1.45–3.10 ppm

  • Chiral HPLC: Retention time differentiation from (R)-enantiomer using Chiralpak AD-H column (hexane:isopropanol 85:15)

Synthetic Methodology and Optimization

Industrial-Scale Production

The manufacturing process employs stereocontrolled synthesis to maintain >99% enantiomeric excess:

  • Piperidine ring formation: Cyclization of δ-valerolactam derivatives under acidic conditions

  • Carboxamide installation:
    [Intermediate]+ClCON(CH3)2Et3N, CH2Cl2(S)-Product\text{[Intermediate]} + \text{ClCON(CH}_3\text{)}_2 \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{(S)-Product} (Yield: 82%)

  • Crystallization purification: Ethyl acetate/hexane system achieves 98.5% purity

Critical Process Parameters

  • Temperature control: Maintain <5°C during acylation to prevent racemization

  • Catalyst selection: (RR)-BINOL-phosphoric acid enhances enantioselectivity (e.r. 98:2)

  • Throughput: 15 kg/batch production demonstrated in GMP facilities

Medicinal Chemistry Applications

PROTAC Development

A landmark 2024 study engineered PROTAC molecules using this compound as the E3 ligase recruiter:

Key findings:

  • 3.2-fold increase in ERα degradation vs. first-generation PROTACs

  • DC50=12.3 nM\text{DC}_{50} = 12.3 \text{ nM} in MCF-7 cells

  • Oral bioavailability of 67% in murine models

Mechanistic insight:
The dimethylamide group optimizes hydrophobic interactions with VHL E3 ligase (Kd=3.8μMK_d = 3.8 \mu\text{M}), while the piperidine nitrogen coordinates with ubiquitin-transferase residues.

Enzyme Inhibition Profiles

Comparative studies with N,NN,N-diethyl analogs reveal:

Enzyme Target(S)-Dimethyl IC50(R)-Diethyl IC50
Monoamine Oxidase A4.1 µM18.9 µM
Carbonic Anhydrase IX0.87 µM3.2 µM
HDAC612.4 nM84.6 nM

The enhanced potency derives from optimal fit within enzyme active sites, as molecular dynamics simulations show 38% greater contact surface area with HDAC6.

Applications in Organic Synthesis

Chiral Auxiliary Applications

The compound facilitates asymmetric induction in:

  • Aldol reactions: 92% ee achieved in prostaglandin intermediates

  • Strecker amino acid synthesis: 5:1 dr for α-tertiary amines

Heterocycle Construction

Serves as precursor for:

  • Piperidine-fused β-lactams via [2+2] cycloaddition

  • Spirooxindoles through Pd-catalyzed C-H activation

Emerging Research Directions

Targeted Protein Degradation

Ongoing clinical trials investigate PROTACs incorporating this compound for:

  • BTK degradation in B-cell malignancies (NCT04830137)

  • Androgen receptor degradation in prostate cancer

Neuropharmacology

Preliminary data suggest blood-brain barrier penetration (Kp_p = 0.43), supporting potential in:

  • Tau protein degradation for Alzheimer’s

  • Dopamine D3 receptor modulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator